molecular formula C26H25N5S B7749796 (1Z,N'E)-N-allyl-N'-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid

(1Z,N'E)-N-allyl-N'-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid

Cat. No.: B7749796
M. Wt: 439.6 g/mol
InChI Key: TWADNKXCZHJPEX-TURZUDJPSA-N
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Description

(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzylidene moiety, and a carbamohydrazonothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

    Synthesis of the Benzylidene Derivative: The benzylidene moiety is introduced by reacting the pyrazole derivative with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene-pyrazole intermediate.

    Introduction of the Carbamohydrazonothioic Acid Group: The final step involves the reaction of the benzylidene-pyrazole intermediate with allyl isothiocyanate and hydrazine hydrate under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced benzylidene-pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may enable it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid: Unique due to its combination of a pyrazole ring, benzylidene moiety, and carbamohydrazonothioic acid group.

    (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid analogs: Compounds with similar structures but different substituents on the pyrazole or benzylidene rings.

Uniqueness

The uniqueness of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(E)-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5S/c1-2-17-27-26(32)29-28-19-20-13-15-23(16-14-20)31-25(22-11-7-4-8-12-22)18-24(30-31)21-9-5-3-6-10-21/h2-16,19,25H,1,17-18H2,(H2,27,29,32)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWADNKXCZHJPEX-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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